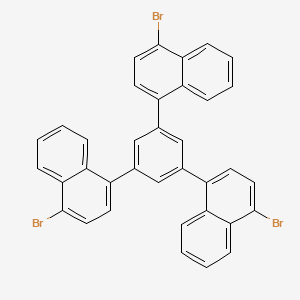

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene

Description

Contextual Significance of C3-Symmetric Aromatic Architectures in Advanced Materials Research

C3-symmetric aromatic architectures are a class of molecules characterized by a central aromatic core with three identical arms branching out in a propeller-like fashion. This high degree of symmetry imparts unique properties, such as well-defined three-dimensional structures and the ability to self-assemble into ordered, porous networks. In advanced materials research, these architectures are highly valued for their potential applications in areas like gas storage, catalysis, and organic electronics. The defined geometry of C3-symmetric molecules allows for precise control over the resulting material's structure and function, making them ideal building blocks for creating materials with tailored properties.

Role of Polybrominated Arenes as Versatile Precursors in Contemporary Organic Synthesis

Polybrominated arenes, which are aromatic compounds containing multiple bromine atoms, are crucial intermediates in modern organic synthesis. The carbon-bromine bond serves as a versatile functional handle that can participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Ullmann couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors. The reactivity of the bromine atoms can often be selectively controlled, providing chemists with a powerful tool for the stepwise assembly of intricate molecular frameworks.

Overview of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene as a Key Molecular Building Block

This compound is a prime example of a molecule that combines the advantages of a C3-symmetric core with the synthetic versatility of a polybrominated arene. Its structure features a central benzene (B151609) ring connected to three 4-bromonaphthalene units at the 1, 3, and 5 positions. This arrangement results in a rigid, propeller-shaped molecule with three reactive bromine sites pointing outwards. These characteristics make it an excellent candidate for the bottom-up synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs), where the bromine atoms can be substituted to link multiple molecules together into a larger, well-defined network.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C36H21Br3 |

| Molecular Weight | 693.27 g/mol |

| CAS Number | 2322533-42-4 |

| Appearance | Not specified (likely a solid) |

| Solubility | Expected to be soluble in common organic solvents |

Data sourced from PubChem and chemical supplier information. nih.govachmem.com

Research Trajectories and Academic Relevance within the Field

The academic relevance of this compound lies in its potential as a precursor to novel materials with advanced functionalities. Research efforts are directed towards utilizing this and similar C3-symmetric building blocks to construct materials with high porosity and thermal stability. A significant research trajectory involves the on-surface synthesis of two-dimensional (2D) covalent organic frameworks. rsc.org Studies on the closely related molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842), have demonstrated the feasibility of using such precursors to create honeycomb-like porous lattices on various substrates. rsc.org The larger naphthalene (B1677914) units in this compound are expected to lead to materials with even larger pore sizes and potentially different electronic properties, opening up new avenues for exploration in materials science.

The synthesis of related 1,3,5-tris(naphthyl)benzene derivatives has been accomplished using Suzuki coupling reactions, indicating a viable synthetic route for this class of compounds. nih.gov These materials have shown a propensity to form supercooled liquids and glasses, which is relevant for the study of physical properties of organic glasses and molecular diffusion. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKXKEBSRFIQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H21Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1,3,5 Tris 4 Bromonaphthalen 1 Yl Benzene

Retrosynthetic Analysis and Precursor Design Considerations

A thorough retrosynthetic analysis is paramount in designing a viable and efficient synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors.

Strategic Approaches to the 1,3,5-Benzene Core Functionalization

The core of the target molecule is a 1,3,5-trisubstituted benzene (B151609) ring. A logical retrosynthetic disconnection breaks the three carbon-carbon bonds between the central benzene ring and the three 4-bromonaphthalen-1-yl arms. This leads to two key precursor types: a trifunctionalized benzene core and a functionalized bromonaphthalene fragment.

The most common and strategically sound precursor for the central core is a 1,3,5-trihalobenzene , typically 1,3,5-tribromobenzene (B165230) or 1,3,5-triiodobenzene. These molecules provide three reactive sites for subsequent cross-coupling reactions. The synthesis of 1,3,5-tribromobenzene can be achieved from aniline (B41778) through a three-step sequence involving bromination to 2,4,6-tribromoaniline, followed by diazotization and subsequent reduction of the diazonium salt.

Another approach involves the cyclotrimerization of an appropriately substituted acetylene (B1199291) or ketone . For instance, the acid-catalyzed trimerization of an aryl methyl ketone can yield a 1,3,5-triarylbenzene. While this is a more convergent approach, it would require the synthesis of 1-acetyl-4-bromonaphthalene as a precursor, which may present its own synthetic challenges.

Synthetic Routes to Bromonaphthalene Fragments and Their Regioselective Derivatization

The "arms" of the target molecule are 4-bromonaphthalen-1-yl fragments. For use in modern cross-coupling reactions, these fragments need to be activated. A common strategy is to prepare the corresponding (4-bromonaphthalen-1-yl)boronic acid or its esters (for Suzuki-Miyaura coupling), or an organozinc reagent (for Negishi coupling).

The synthesis of (4-bromonaphthalen-1-yl)boronic acid typically starts from 1-bromo-4-naphthalenamine. The amino group can be diazotized and subsequently replaced with a boronic acid group via a Sandmeyer-type reaction. Alternatively, direct C-H borylation of 1-bromonaphthalene (B1665260) could be explored, although regioselectivity might be a challenge. Another route involves the lithiation of 1,4-dibromonaphthalene (B41722) at the more reactive position followed by quenching with a borate (B1201080) ester.

Regioselective derivatization is crucial. The starting material must be the 1,4-disubstituted naphthalene (B1677914) to ensure the correct connectivity in the final product. The synthesis of this precursor can be achieved through the bromination of naphthalene, which can lead to a mixture of isomers requiring separation.

Carbon-Carbon Coupling Reactions for Core-Arm Assembly

The key step in assembling the target molecule is the formation of the three carbon-carbon bonds between the central benzene core and the naphthalene arms. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Application of Cross-Coupling Protocols: Suzuki-Miyaura, Sonogashira, and Negishi Variants

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. This reaction would involve the coupling of a 1,3,5-trihalobenzene with three equivalents of (4-bromonaphthalen-1-yl)boronic acid in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance and generally mild reaction conditions.

The Sonogashira coupling is primarily used for the formation of carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl or vinyl halides). While not directly applicable for the synthesis of the target molecule's core structure, it could be employed in the synthesis of precursors or for further functionalization of the final product if alkyne groups were to be introduced.

The Negishi coupling provides a powerful alternative to the Suzuki-Miyaura reaction. It involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. In this context, (4-bromonaphthalen-1-yl)zinc halide would be reacted with a 1,3,5-trihalobenzene. Organozinc reagents are often more reactive than organoboron compounds, which can be advantageous in certain cases, especially with sterically hindered substrates.

Optimization of Catalytic Systems and Reaction Conditions for High Efficiency

Achieving high yields and purity in the triple cross-coupling reaction to form 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene requires careful optimization of the reaction conditions. Key parameters to consider include:

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligand is critical. For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield. The base activates the organoboron species in the Suzuki-Miyaura reaction.

Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF, often with the addition of water.

Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst.

Stoichiometry: The stoichiometry of the reactants, particularly the ratio of the boronic acid to the trihalobenzene, should be carefully controlled to favor the formation of the trisubstituted product over mono- and di-substituted intermediates.

Below is an illustrative data table of typical conditions for a Suzuki-Miyaura cross-coupling reaction for the synthesis of a 1,3,5-triarylbenzene, which could be adapted for the target molecule.

| Parameter | Condition |

| Aryl Halide | 1,3,5-Tribromobenzene |

| Boronic Acid | (4-bromonaphthalen-1-yl)boronic acid (3.3 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 M aqueous solution) |

| Solvent | Toluene/Ethanol |

| Temperature | 90 °C |

| Reaction Time | 24-48 h |

This is a representative table based on analogous reactions and would require experimental optimization for the specific synthesis of this compound.

Emerging and Alternative Synthetic Pathways

While cross-coupling reactions represent the most robust approach, alternative strategies for the synthesis of 1,3,5-triarylbenzenes exist. One notable method is the acid- or base-catalyzed cyclotrimerization of aryl methyl ketones .

For the synthesis of this compound, this would involve the self-condensation of three molecules of 1-acetyl-4-bromonaphthalene . This precursor would need to be synthesized, for example, via Friedel-Crafts acylation of 1-bromonaphthalene. The cyclotrimerization reaction is typically carried out in the presence of a strong acid like sulfuric acid or a Lewis acid.

This approach offers the advantage of a highly convergent synthesis, building the central aromatic ring and attaching the arms in a single step. However, the yields can be variable, and the reaction conditions are often harsh.

Direct Arylation and C-H Activation Strategies in Complex Aromatic Systems

The construction of sterically hindered triarylbenzene scaffolds, such as this compound, heavily relies on powerful cross-coupling methodologies. Direct arylation and C-H activation have emerged as highly efficient and atom-economical strategies for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials.

A plausible and widely utilized approach for synthesizing 1,3,5-triarylbenzenes is the Suzuki-Miyaura cross-coupling reaction. tcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. In the context of this compound, a likely synthetic route would involve the reaction of 1,3,5-tribromobenzene with a suitable naphthalene-based organoboron reagent, such as 4-bromo-1-naphthaleneboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. For sterically demanding substrates, the choice of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | RuPhos | CsF | Dioxane | 80-120 | Good to Excellent |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | Moderate to High |

Note: This table presents generalized conditions for similar sterically hindered couplings and may require optimization for the specific synthesis of this compound.

Alternatively, direct C-H arylation offers a more direct route by coupling an aryl halide with an unactivated C-H bond of another aromatic compound. For the synthesis of the target molecule, this would conceptually involve the reaction of 1,3,5-tribromobenzene with 1-bromonaphthalene. Palladium catalysts are also commonly employed in these reactions, often in the presence of an oxidant and a directing group to control regioselectivity. nih.govresearchgate.net However, achieving triple C-H arylation at the sterically hindered positions of three naphthalene units simultaneously presents a significant synthetic challenge. The reaction conditions, including the choice of catalyst, ligand, and solvent, would need to be carefully optimized to favor the desired product and minimize side reactions.

Multicomponent Reaction Approaches for Triarylmethane Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. While not a direct route to this compound, MCRs are valuable for the synthesis of triarylmethane derivatives, which share a central substituted benzene core.

One notable example is the acid-catalyzed cyclotrimerization of aryl methyl ketones. sapub.orgresearchgate.net This reaction involves the self-condensation of three molecules of an acetophenone (B1666503) derivative to form a 1,3,5-triarylbenzene. For instance, the cyclotrimerization of a suitably substituted acetonaphthone could potentially lead to a trinaphthylbenzene core.

Table 2: Examples of Acid-Catalyzed Cyclotrimerization for 1,3,5-Triarylbenzene Synthesis

| Aryl Methyl Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetophenone | Thionyl Chloride | Ethanol | Reflux | Good |

| Substituted Acetophenones | Triflic Acid | Dichloromethane (B109758) | Room Temperature | Moderate to High |

| 2-Acetonaphthone | Copper(II) Chloride | Toluene | 180-220 | Moderate |

Another approach involves the tandem reaction of β-arylethenesulfonyl fluorides with α-cyano-β-methylenones, which proceeds through a Diels-Alder cycloaddition followed by aromatization to yield unsymmetrical 1,3,5-triarylbenzenes. rsc.org While this method provides access to asymmetrically substituted products, its application to the synthesis of a C₃-symmetric molecule like this compound would require a carefully designed starting material.

Methodologies for Purification and Isolation of Highly Pure Derivatives

The purification of large, rigid, and often sparingly soluble polycyclic aromatic hydrocarbons like this compound is a critical step to obtain materials with the desired properties for electronic and optical applications. The presence of impurities can significantly impact the performance of organic electronic devices.

Chromatographic Techniques: Column chromatography is a fundamental technique for the purification of organic compounds. nih.govnih.gov For large PAHs, a combination of silica (B1680970) gel and alumina (B75360) as the stationary phase can be effective. Gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as dichloromethane or toluene, is often employed to separate the desired product from starting materials and byproducts. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation of small quantities of highly pure material.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. mdpi.com The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. For large aromatic molecules, high-boiling point solvents such as chlorobenzene, dichlorobenzene, or dimethylformamide (DMF) may be necessary. The slow cooling of a saturated solution promotes the formation of well-defined crystals, leading to a high degree of purity.

Sublimation: For compounds with sufficient thermal stability and vapor pressure, sublimation under high vacuum can be an excellent final purification step. This technique is particularly effective at removing non-volatile impurities.

The successful isolation and characterization of this compound would typically involve a combination of these techniques to ensure the high purity required for its intended applications.

Advanced Derivatization and Post Synthetic Functionalization of 1,3,5 Tris 4 Bromonaphthalen 1 Yl Benzene Architectures

Strategic Modification of Peripheral Bromine Sites for Extended Architectures

The conversion of the carbon-bromine (C-Br) bonds on the naphthalene (B1677914) peripheries is a primary strategy for elaborating the core structure of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene. This approach is fundamental for creating larger, more complex molecules with tailored properties.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond. ustc.edu.cn These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the derivatization of complex molecules like this compound.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most efficient methods for creating aryl-aryl bonds. acs.org By reacting this compound with various arylboronic acids or esters, new aryl groups can be appended to the naphthalene units. This extends the π-conjugation of the molecule, which can significantly alter its photophysical and electronic properties. The reaction is typically catalyzed by a palladium complex in the presence of a base. acs.org

Alkynylation (Sonogashira Coupling): The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to introduce alkynyl moieties onto the this compound scaffold. organic-chemistry.orgresearchgate.net The resulting tri-alkynyl derivatives are valuable precursors for creating rigid, rod-like molecular extensions or for use in constructing carbon-rich networks and materials. rsc.org

Vinylation (Mizoroki-Heck Reaction): The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn Applying this reaction to this compound allows for the introduction of vinyl groups, such as styrenes. nih.gov This functionalization is useful for synthesizing precursors to polymers or for creating molecules with specific electronic and optical characteristics. nih.gov

Table 1: Overview of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactant | Catalyst System | Bond Formed | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst + Base | C(sp²)–C(sp²) | Aryl |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C(sp²)–C(sp) | Alkynyl |

| Mizoroki-Heck | Alkene | Pd catalyst + Base | C(sp²)–C(sp²) | Vinyl |

While less common for non-activated aryl bromides compared to metal-catalyzed routes, nucleophilic aromatic substitution (SNAr) can be a viable strategy under specific conditions or if the aromatic system is sufficiently electron-deficient. For a molecule like this compound, introducing strong electron-withdrawing groups elsewhere on the naphthalene rings would facilitate such reactions. More practically, copper-catalyzed methods (Ullmann-type reactions) are often employed to achieve the substitution of aryl bromides with heteroatom nucleophiles like alkoxides (to form ethers) or thiolates (to form thioethers).

The introduction of nitrogen-containing functional groups is crucial for tuning the electronic properties of organic materials, particularly for applications in optoelectronics as hole-transport materials.

Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. ustc.edu.cn This reaction is a highly effective method for forming carbon-nitrogen bonds. chemspider.com By applying this methodology to this compound, primary or secondary amines can be coupled to the naphthalene units, yielding triamine derivatives. These products are of significant interest for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Amidation: While direct amidation of an aryl bromide is not a standard transformation, the bromine atoms can be converted to other functional groups that are more amenable to forming amide bonds. For example, the bromo-groups could be converted to carboxylic acids (via lithiation and quenching with CO₂) which can then be coupled with amines to form amides. Alternatively, the amine derivatives formed via the Buchwald-Hartwig reaction can be subsequently acylated to yield amides.

Functionalization through Directed Side-Arm Modification

Beyond simply replacing the bromine atoms, the newly introduced functional groups can serve as "side-arms" that can be further modified. This secondary functionalization allows for the attachment of more complex moieties, including linkers for polymerization or units designed for molecular recognition.

The C3-symmetric and trifunctional nature of this compound makes it an excellent candidate as a core or cross-linking agent in the synthesis of polymeric systems. After converting the bromine atoms to reactive functional groups (e.g., amines, alkynes, or boronic esters), the resulting molecule can be polymerized with appropriate co-monomers. This can lead to the formation of two-dimensional covalent organic frameworks (COFs) or highly branched, dendritic polymers. For example, a derivative featuring three amine groups could be condensed with a dialdehyde (B1249045) to form a porous imine-linked COF. ossila.com

The peripheral positions of the molecule can be functionalized with groups that impart responsiveness to external stimuli (e.g., light, pH, temperature) or enable molecular recognition. For instance, after an initial cross-coupling reaction to introduce a suitable anchoring group (like an amine or a carboxylic acid), complex macrocycles like crown ethers or cyclodextrins could be attached. Such modifications would imbue the final architecture with the ability to selectively bind specific ions or small molecules, opening up applications in sensing and separation technologies.

Surface-Mediated and Topochemical Derivatization Methods for On-Surface Synthesis

The on-surface synthesis of novel materials from this compound and its analogues represents a significant advancement in the bottom-up fabrication of two-dimensional (2D) covalent organic frameworks (COFs). This approach utilizes the catalytic properties of a surface to facilitate chemical reactions that are not readily achievable in solution. The process typically involves the deposition of precursor molecules onto a substrate under ultra-high vacuum (UHV) conditions, followed by thermal annealing. The surface confines the reactants to a 2D plane, guiding the formation of extended, ordered covalent structures.

A closely related and extensively studied precursor, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), provides significant insight into the mechanisms and substrate-dependent outcomes of on-surface synthesis that are applicable to its naphthalenyl analogue. The derivatization is primarily achieved through a dehalogenation reaction, where the bromine atoms are cleaved from the precursor molecule, creating reactive radical species. These radicals then form new carbon-carbon bonds with adjacent molecules, leading to the growth of a 2D polymer network.

The choice of substrate plays a crucial role in the success and morphology of the resulting COF. rsc.org Different surfaces exhibit varying catalytic activities and template effects, which influence the reaction pathway and the final architecture. For instance, coinage metal surfaces like copper, gold, and silver are known to effectively catalyze the dehalogenation and subsequent polymerization of aryl halides.

Scanning tunneling microscopy (STM) is a primary tool for visualizing the molecular self-assembly and the resulting covalent networks with atomic precision. researchgate.net Additionally, X-ray spectroscopic methods, such as soft X-ray photoemission spectroscopy (sXPS), are employed to chemically characterize the surface-confined products by observing the temperature-dependent changes in core-level spectra, such as the C 1s and Br 3d levels. researchgate.netlu.se

Studies on 1,3,5-tris(4-bromophenyl)benzene have demonstrated that the interplay between intermolecular and molecule-substrate interactions dictates the formation of either ordered covalent structures or self-assembled monolayers. nih.gov On Ag(111), for example, a periodic arrangement of TBB molecules is achieved through a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonding. nih.gov In contrast, on other substrates, different arrangements can emerge due to competitive interactions. nih.gov

The successful fabrication of large-scale, single-layer porous COFs has been achieved on Ag(111) and Cu(111) surfaces using TBB. researchgate.net These honeycomb nanopore arrays have potential applications in creating templates for the growth of size-selected nanoclusters. researchgate.net

The following table summarizes the findings from on-surface synthesis experiments using the analogous precursor, 1,3,5-tris(4-bromophenyl)benzene, on various substrates.

| Substrate | Precursor Molecule | Annealing Temperature | Resulting Structure | Analytical Techniques |

| Au(111) | 1,3,5-Tris(4-bromophenyl)benzene | Room Temperature to elevated temperatures | Covalent polygonal nanoarchitectures at step edges; two-dimensional halogen-bonded structures on terraces. researchgate.net | Scanning Tunneling Microscopy (STM), Soft X-ray Photoemission Spectroscopy (sXPS) researchgate.netlu.se |

| Ag(111) | 1,3,5-Tris(4-bromophenyl)benzene | Not specified | Periodic arrangement of molecules through halogen bonding; large-scale, single-layer porous COFs. researchgate.netnih.gov | Scanning Tunneling Microscopy (STM), Density Functional Theory (DFT) nih.gov |

| Cu(111) | 1,3,5-Tris(4-bromophenyl)benzene | Not specified | Two-dimensional covalent organic framework with a honeycomb nanopore array. rsc.orgresearchgate.net | Scanning Tunneling Microscopy (STM) researchgate.net |

| Graphite(001) | 1,3,5-Tris(4-bromophenyl)benzene | Not specified | Formation of a 2D covalent organic framework. rsc.org | Not specified |

| Si(111)(√3 × √3)-Ag | 1,3,5-Tris(4-bromophenyl)benzene | Not specified | Two types of arrangements: a periodic phase and a random phase, depending on the interplay of interactions. nih.gov | Scanning Tunneling Microscopy (STM), Density Functional Theory (DFT) nih.gov |

These surface-mediated derivatization methods highlight a versatile strategy for engineering complex, covalently bonded nanostructures from precursors like this compound. The precise control over the substrate and reaction conditions allows for the tailored synthesis of 2D materials with specific topologies and properties.

Applications in Advanced Materials Science and Nanostructure Engineering

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Design

The tripodal and rigid structure of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene makes it a geometrically suitable building block, or linker, for the construction of highly ordered, porous crystalline materials like COFs and MOFs. The bromine substituents serve as reactive sites for forming covalent bonds or coordinating with metal centers.

Utilization as Linkers in Covalent Organic Framework Synthesis

In the synthesis of COFs, molecules like this compound could theoretically be used as trigonal nodes. The bromine atoms can participate in coupling reactions, such as Yamamoto or Ullmann coupling, to form covalent bonds with other monomers. This process would lead to the formation of a 2D or 3D covalent network. The large, planar naphthalene (B1677914) units would contribute to the formation of extended π-conjugated systems within the framework, potentially endowing the resulting COF with interesting electronic or photophysical properties. While specific COFs synthesized from this exact linker are not reported in the provided search results, the synthesis of porous aromatic frameworks from the analogous monomer 1,3,5-tris(4-bromophenyl)benzene (B1296842) has been successfully demonstrated. rsc.org

Role as Bridging Ligands in Metal-Organic Framework Construction

For MOF construction, the bromo-functionalized naphthalene units could be converted into carboxylates or other coordinating groups (e.g., pyridyls, imidazoles) to act as ligands. As a tritopic bridging ligand, it would coordinate to metal ions or metal clusters, forming a three-dimensional, porous framework. The significant size of the tris(naphthalene)benzene core would create large pores and cavities within the MOF structure, making it a candidate for applications in gas storage or catalysis. The design principles for such MOFs involve selecting metal nodes that complement the C3-symmetry of the ligand to build predictable and stable architectures.

Strategies for Controlling Porosity and Adsorption Characteristics in Framework Materials

The porosity of hypothetical framework materials derived from this compound would be directly influenced by its large and rigid structure. The inherent shape and dimensions of the linker dictate the pore size and topology of the resulting COF or MOF.

Key Strategies for Porosity Control:

Linker Elongation: The use of the large naphthalene units, compared to smaller phenyl rings, inherently leads to larger pore apertures.

Interpenetration: The large voids created by such linkers might be filled by one or more independent, identical frameworks, a phenomenon known as interpenetration. Controlling the degree of interpenetration is a key strategy to fine-tune the final pore size and surface area.

Functionalization: While not intrinsic to the parent molecule, post-synthetic modification of the naphthalene rings could introduce functional groups that alter the surface chemistry of the pores, thereby tailoring the adsorption selectivity for specific molecules (e.g., CO2, hydrocarbons).

The table below summarizes the potential impact of this linker on framework properties.

| Property | Influence of this compound |

| Pore Size | The large molecular dimensions are expected to create large micropores or even mesopores. |

| Topology | The C3-symmetry would favor the formation of hexagonal or other trigonal network topologies. |

| Surface Area | High, due to the rigid, space-occupying nature of the linker preventing dense packing. |

| Adsorption | The aromatic naphthalene surfaces would likely exhibit strong affinity for organic pollutants and certain gases through π-π and van der Waals interactions. |

Supramolecular Assemblies and Self-Assembled Architectures

The planar, aromatic nature of this compound makes it an ideal candidate for forming ordered structures through non-covalent interactions.

Principles of Self-Assembly Driven by Non-Covalent Interactions (e.g., π-π stacking, van der Waals forces)

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. For this compound, the primary driving forces for self-assembly would be:

π-π Stacking: The large, electron-rich naphthalene rings can stack on top of each other, a highly favorable interaction that promotes the formation of columnar or layered structures.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules to provide directional control over the assembly.

Studies on the analogous compound, 1,3,5-Tris(4-bromophenyl)benzene, have shown that the interplay between intermolecular interactions and molecule-substrate interactions can control the formation of self-assembled layers on surfaces. nih.gov A similar principle would apply to the naphthalenyl version, with the larger π-system potentially leading to stronger interactions.

Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena

When self-assembled on a surface, molecules like this compound can form porous 2D networks. The cavities within this network can act as hosts for trapping other molecules ("guests").

Host-Guest Systems: The size and shape of the cavity are defined by the dimensions of the parent molecule. The larger naphthalene units would create larger cavities compared to phenyl-based analogues, allowing for the inclusion of bigger guest molecules.

Molecular Recognition: The chemical nature of the host cavity, being highly aromatic, would exhibit selectivity towards guest molecules that can engage in favorable interactions, such as π-π stacking. This forms the basis of molecular recognition, where the host network can selectively bind to specific guests from a mixture. While research on 1,3,5-Tris(4-carboxyphenyl)benzene has explored its potential for molecular interactions nih.gov, specific host-guest studies with this compound are not yet available.

Formation of Ordered Nanostructures (e.g., 2D layers, nanofibers)

This compound is a molecule capable of forming highly organized nanostructures through a process of self-assembly. The precise arrangement of these molecules is influenced by the interplay between the molecules themselves and the surface they are on. nih.gov This self-assembly can lead to the formation of two-dimensional (2D) layers with well-defined patterns. The interactions between the bromine atoms on the naphthalene rings and with the underlying substrate guide the formation of these ordered structures. The ability to control the assembly of molecules on surfaces is a key area of research in nanofabrication, aiming to create materials with tailored electronic and physical properties.

Organic Electronic and Optoelectronic Materials Research

Development of Organic Luminophores and Emitting Materials

In the field of organic electronics, this compound and its derivatives are explored for their potential as organic luminophores, which are substances that emit light. The specific chemical structure of these molecules, often featuring a central benzene (B151609) ring with radiating arms, can be engineered to produce materials that emit light of specific colors. While research is ongoing, related compounds are being investigated for their luminescent properties, which are crucial for the development of new emitting materials for various optoelectronic applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

Derivatives of this compound are considered for use in organic light-emitting diodes (OLEDs). boronmolecular.com Materials with similar structural motifs, such as 1,3,5-Tris(carbazol-9-yl)benzene, are utilized in OLEDs as host materials or as part of the light-emitting layer. lumtec.com.twlumtec.com.tw The function of these materials in an OLED is to efficiently convert electrical energy into light. For instance, in some OLED configurations, a compound like 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene is used as a layer to facilitate the transport of electrons. frontiersin.org The unique three-dimensional shape of molecules based on a 1,3,5-substituted benzene core can help to prevent the molecules from packing too closely together, which can improve the light-emitting efficiency of the device.

Investigation of Charge Transport and Exciton (B1674681) Migration Phenomena in Assembled Systems

The efficiency of organic electronic devices like OLEDs and photovoltaic cells depends heavily on how well electrical charges (electrons and holes) and excited states (excitons) can move through the material. The molecular arrangement in the self-assembled layers of this compound and its derivatives plays a critical role in these processes. The study of how these molecules pack together in thin films provides insights into the pathways for charge transport and how excitons migrate through the material before emitting light. Understanding these phenomena is essential for designing more efficient organic electronic devices.

Polymeric Materials and Dendritic Architectures

Utilization as Monomers or Cross-Linking Cores in Polymer Synthesis

Due to its three reactive sites (the bromine atoms), this compound can be used as a monomer or a core unit for the synthesis of more complex, larger molecules like polymers and dendrimers. This allows for the creation of macromolecules with a star-shaped or branched architecture. For example, similar trifunctional molecules are used to create luminescent microporous organic polymers through chemical reactions like the Heck coupling reaction. rsc.orgresearchgate.net These resulting polymers can have unique properties, such as high thermal stability and specific luminescent behaviors, making them of interest for various applications in materials science. The synthesis of polymers from monomers with a 1,3,5-tris-substituted benzene core is a strategy to develop materials with tailored properties. researchgate.net

Design and Construction of Star-Shaped Polymers and Macromolecules

The unique C₃-symmetric architecture of this compound renders it a highly effective core molecule for the synthesis of well-defined star-shaped polymers and macromolecules. Its rigid, planar benzene center and three radially extending bromonaphthalene arms provide a robust scaffold for creating complex, three-dimensional polymeric structures. The presence of bromine atoms at the terminus of each arm offers reactive sites for various cross-coupling reactions, enabling the precise growth of polymer chains.

The construction of these star-shaped polymers is typically achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net The reactivity of the aryl-bromide bonds on the naphthalene units makes them ideal substrates for reactions such as Suzuki, Sonogashira, and Heck couplings. These methods are widely employed for their high efficiency and tolerance of various functional groups, allowing for the attachment of a diverse range of polymeric and oligomeric arms. researchgate.net

For example, in a Suzuki coupling reaction, the bromo-functionalized core can be reacted with boronic acid- or boronic ester-terminated polymer chains. This process, catalyzed by a palladium complex, results in the formation of new carbon-carbon bonds, covalently linking the pre-synthesized polymer arms to the central core. Alternatively, monomers containing boronic acid functionalities can be polymerized directly from the core in a chain-growth fashion.

A similar approach can be employed using Sonogashira coupling, where terminal alkyne-functionalized polymers or monomers are coupled to the core. This method is particularly valuable for creating conjugated star polymers with interesting photophysical and electronic properties, as the resulting alkyne linkages extend the π-conjugation from the core through the arms.

The choice of the monomer or polymer that forms the arms dictates the final properties of the star macromolecule. By attaching arms made of different materials, such as polyfluorenes, polythiophenes, or other conjugated polymers, researchers can tailor the resulting material for specific applications in fields like organic electronics, photonics, and sensor technology. The rigid and bulky nature of the naphthalenyl groups on the core helps to prevent intermolecular aggregation and can enhance the solubility and processability of the final star polymer.

The table below illustrates hypothetical examples of star-shaped polymers that could be synthesized from a this compound core, detailing the type of polymer arm, the coupling method used, and the resulting molecular characteristics. The data are representative of findings for analogous star polymers built from similar C₃-symmetric cores.

Table 1: Representative Data for Star Polymers Synthesized via "Core-First" Approach

| Polymer Arm Composition | Coupling Reaction | Number-Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) | Suzuki Coupling | 35,000 | 1.35 |

| Poly(3-hexylthiophene) | Suzuki Coupling | 28,500 | 1.42 |

| Poly(phenylene ethynylene) | Sonogashira Coupling | 31,200 | 1.38 |

The molecular weight and polydispersity index (PDI) are critical parameters that define the polymer's characteristics. A low PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is a key advantage of using a well-defined core molecule in a controlled polymerization process. The careful selection of catalysts, reaction conditions, and monomer-to-core ratios allows for the precise engineering of these macromolecular properties.

Theoretical and Computational Investigations of 1,3,5 Tris 4 Bromonaphthalen 1 Yl Benzene and Its Derivatives

Electronic Structure and Reactivity Studies

The arrangement of electrons within a molecule governs its physical and chemical properties. Computational methods allow for a detailed examination of the electronic structure, providing a basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene, DFT calculations are essential for determining its most stable three-dimensional shape (ground state geometry). These calculations optimize the bond lengths, bond angles, and dihedral angles (the twist between the central benzene (B151609) ring and the peripheral bromonaphthalenyl groups) to find the lowest energy conformation.

Once the optimized geometry is obtained, DFT can be used to calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's electronic and optical properties, such as its color and electrical conductivity. A smaller gap generally suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photonics.

While specific DFT data for this compound is not extensively published, studies on the closely related compound 1,3,5-Tris(4-bromophenyl)benzene (B1296842) (TBB) demonstrate the utility of this approach. For TBB, DFT calculations have been combined with scanning tunneling microscopy (STM) to understand its self-assembly on surfaces, showing how molecule-substrate and intermolecular interactions influence its arrangement. nih.govresearchgate.net Similar calculations for the naphthyl derivative would be expected to reveal how the larger, more electron-rich naphthalene (B1677914) units influence its electronic properties and packing behavior.

Table 1: Representative Electronic Properties Calculable via DFT (Note: The following are examples of properties that would be calculated. Specific values for this compound require dedicated computational studies.)

| Property | Description | Potential Significance |

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | Indicates the molecule's thermodynamic stability. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Crucial for predicting reactivity with electrophiles and performance in organic electronics. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Important for predicting reactivity with nucleophiles and electron-accepting capabilities. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Correlates with the molecule's electronic excitability, color, and chemical stability. |

| Electron Density Map | A spatial representation of the probability of finding an electron. | Reveals the distribution of charge and identifies electron-rich and electron-poor regions. |

DFT is also a powerful tool for studying chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows researchers to understand the step-by-step mechanism of a reaction and to predict its feasibility and rate.

For a molecule like this compound, DFT could be used to model its synthesis or its participation in further reactions. For instance, in reactions where multiple products are possible, DFT can help predict the chemo- or regioselectivity. This is achieved by comparing the activation energies of the different possible reaction pathways; the pathway with the lowest activation energy is generally the most favored. For example, if the bromine atoms were to be replaced in a substitution reaction, DFT could predict which of the three bromine atoms is most likely to react first and under what conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The large, flat surfaces of the naphthalene rings and the presence of bromine atoms suggest that this compound is likely to engage in significant intermolecular interactions. These include van der Waals forces, π-π stacking between aromatic rings, and potentially halogen bonding (an interaction involving the bromine atom). These non-covalent forces can drive the molecules to spontaneously organize into ordered structures, a process known as self-assembly.

MD simulations are ideally suited to model these complex processes. By simulating a large number of molecules, MD can predict how they will aggregate in solution or on a surface. Studies on analogous benzene-1,3,5-tricarboxamide (B1221032) systems have used MD to understand how molecular structure dictates self-assembly into complex nanofibers. For the bromonaphthylbenzene target, simulations could reveal whether the molecules form columns, layers, or more complex porous networks. This predictive capability is vital for designing new materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where this molecule could serve as a building block. researchgate.net

Predicting Material Performance and Rationalizing Design Principles

The ultimate goal of these computational investigations is to connect the properties of a single molecule to the performance of a bulk material made from it. By integrating insights from both DFT and MD, researchers can develop rational design principles for new materials.

For example, DFT calculations of the HOMO-LUMO gap can suggest whether a material based on this compound might be a semiconductor or an insulator. MD simulations of its self-assembly can predict the crystal packing structure, which in turn affects properties like charge carrier mobility. If the simulations predict a porous structure, the material could be a candidate for applications in gas storage or catalysis. By systematically modifying the molecular structure in the computer (e.g., replacing bromine with another halogen or changing the aromatic side groups) and re-running the simulations, scientists can perform virtual experiments to screen for derivatives with enhanced properties before committing to lengthy and expensive laboratory synthesis. This computational-first approach accelerates the discovery and optimization of advanced materials.

Simulation of Gas Adsorption and Separation in Framework Structures

While specific studies on porous frameworks composed solely of this compound are not yet prevalent in the literature, the principles of simulating gas adsorption in analogous materials like Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs) are well-established. nih.govnih.gov These computational techniques provide a roadmap for evaluating the potential of hypothetical frameworks built from this specific molecule for applications such as carbon capture. nih.gov

A primary computational method for assessing the gas adsorption properties of porous materials is the Grand Canonical Monte Carlo (GCMC) simulation. nih.govnih.gov This statistical method simulates a porous material in contact with a reservoir of gas molecules at a fixed temperature, volume, and chemical potential. By attempting random insertions, deletions, and movements of gas molecules within the simulated framework, the GCMC method can predict adsorption isotherms, which show the amount of gas adsorbed at various pressures. nih.gov

Key performance indicators for gas separation, such as adsorption capacity and selectivity, can be derived from these simulations. For instance, in a computational screening of 288 different COFs for CO2/H2 separation, GCMC simulations were used to calculate CO2 selectivities and working capacities under various process conditions, including pressure swing adsorption (PSA) and temperature swing adsorption (TSA). nih.govnih.gov The results indicated that COFs with narrower pores (largest cavity diameter < 15 Å) and lower porosities (ϕ < 0.75) were generally the best adsorbents for selectively capturing CO2. nih.govnih.gov

For a hypothetical framework constructed from this compound, the large, rigid, and π-rich naphthalene units would be expected to create a porous structure with a high surface area. The bulky nature of the naphthalene groups could lead to significant microporosity, which is favorable for selective gas adsorption. Simulations could explore how gases like CO2, CH4, and N2 interact with the framework. The polarizability of the naphthalene rings and the presence of bromine atoms would likely lead to strong van der Waals and electrostatic interactions with quadrupolar molecules like CO2, potentially enhancing both adsorption capacity and selectivity over less polar gases like N2. nih.gov

Molecular simulations on other PAFs have shown that the introduction of polar functional groups can significantly enhance CO2 separation performance. nih.gov The electrostatic interactions between the functional groups and CO2 were found to be the dominant factor in high selectivity. nih.gov This suggests that the bromine atoms on the this compound molecule could play a significant role in its gas separation capabilities.

| Framework Type | Computational Method | Gas Mixture Studied | Key Finding | Reference |

|---|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Grand Canonical Monte Carlo (GCMC) | CO2/H2 | COFs with narrow pores (<15 Å) and low porosity (<0.75) show the best performance for selective CO2 adsorption. | nih.govnih.gov |

| Porous Aromatic Frameworks (PAFs) | Grand Canonical Monte Carlo (GCMC) | CO2/CH4, CO2/N2, CO2/H2 | Functionalization with polar groups enhances CO2 capacity and selectivity due to strong electrostatic interactions. | nih.gov |

Computational Modeling of Exciton (B1674681) Migration and Energy Transfer Pathways

The unique structure of this compound, featuring three naphthalene chromophores electronically coupled through a central benzene ring, makes it an interesting candidate for studies of light-harvesting and energy transfer processes. Computational modeling is essential to understand the nature of its excited states and the pathways for exciton migration.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited state properties of molecules. nih.gov By applying TD-DFT, one can predict the absorption and emission spectra, determine the energies of singlet and triplet excited states, and analyze the character of electronic transitions. nih.gov For a molecule like this compound, TD-DFT calculations can reveal whether an excited state is localized on a single naphthalene unit or delocalized over two or all three chromophores. The degree of delocalization is a critical factor influencing the efficiency of energy transfer.

In multi-chromophoric systems, excitons (electron-hole pairs) can be generated upon light absorption. The subsequent migration of these excitons is fundamental to the operation of many optoelectronic devices. Theoretical studies on fully conjugated 2D COFs have shown that excited states can behave similarly across a range of different structures, with charges being generated through a rapid singlet-singlet annihilation process. nih.gov This leads to long-lived separated charges, which are highly desirable for applications in photovoltaics and photocatalysis. nih.gov

For this compound, computational models can elucidate the primary pathways for energy transfer. This could occur through space (Förster resonance energy transfer, FRET) or through bonds (Dexter energy transfer). The rate and efficiency of these processes depend on factors such as the distance and orientation between the naphthalene units and the electronic coupling between them, all ofwhich can be quantified through calculation.

Furthermore, the theoretical study of exciton transfer in molecular chains has been approached using theories that combine TD-DFT calculations with models for non-adiabatic transitions. This allows for the calculation of the rate of exciton transfer between adjacent units in a larger assembly. By applying such methods to oligomers or stacked structures of this compound, it would be possible to model how an exciton, once created on one molecule, could migrate through a larger material. This is crucial for understanding how these materials might function in applications that rely on efficient energy transport.

| System Type | Computational Method | Property Investigated | Key Insight | Reference |

|---|---|---|---|---|

| Aromatic Donor-Acceptor Systems | Time-Dependent Density Functional Theory (TD-DFT) | Excited Charge-Transfer State Formation | TD-DFT can effectively model the potential energy surfaces and mechanisms of intramolecular charge transfer. | nih.gov |

| Fully Conjugated 2D COFs | Transient Absorption Spectroscopy & Theoretical Modeling | Excited-State Dynamics | A unified model of rapid singlet-singlet annihilation leads to long-lived charge separation across different COF structures. | nih.gov |

| Tetrathiafulvalene Chains | TD-DFT combined with Plotnikov–Bixon–Jortner theory | Non-adiabatic Exciton Transfer Rate | The rate of exciton transfer can be calculated from molecular parameters, enabling the design of molecular logic systems. | rsc.org |

Conclusions and Future Outlook in the Academic Research Landscape

Summary of Key Research Directions and Advancements

Current research in the field of large, functionalized PAHs, which provides a framework for understanding the potential of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene, is largely centered on the development of porous organic frameworks (POFs) and materials for organic electronics. The bromine functionalities on the naphthalene (B1677914) units are key reactive sites, enabling a variety of cross-coupling reactions to form extended two-dimensional (2D) or three-dimensional (3D) structures.

A primary research direction is the synthesis of porous aromatic frameworks (PAFs) through Yamamoto-type Ullmann reactions of brominated aromatic compounds. These materials are noted for their high surface areas, thermal stability, and potential for applications in gas storage and separation, as well as the adsorption of organic pollutants. While research has heavily featured the simpler analogue, 1,3,5-Tris(4-bromophenyl)benzene (B1296842), the underlying principles of forming robust porous networks are directly applicable. The introduction of the larger naphthalene moiety is expected to modulate the pore size and electronic properties of the resulting frameworks.

Furthermore, the development of luminescent microporous organic polymers (LMOPs) represents a significant advancement. By incorporating extended π-systems, such as naphthalene, into porous polymers, researchers aim to create materials that combine porosity with light-emitting properties. These LMOPs are being investigated for their potential as chemical sensors, particularly for the detection of explosive compounds through fluorescence quenching mechanisms.

Emerging Research Opportunities for this compound-based Systems

The unique structure of this compound opens up several exciting avenues for future research. The increased steric hindrance compared to its phenyl-based counterparts could be exploited to create materials with tailored morphologies and inhibit close packing, which is often desirable in organic electronic devices to improve charge transport properties.

One of the most promising emerging opportunities lies in the on-surface synthesis of 2D covalent organic frameworks (COFs). The ability to create large, single-layer sheets of ordered polymeric material directly on a substrate is a significant goal in materials science. The trigonal symmetry of this compound makes it an ideal candidate for forming honeycomb-like 2D networks. The choice of substrate has been shown to be critical in directing the polymerization of similar brominated monomers, indicating a rich area for investigation into substrate-monomer interactions for this specific compound.

Another area of growing interest is the use of such large PAH building blocks in organic solar cells (OSCs). The broad absorption spectra and potential for tuning electronic properties through chemical modification make PAHs attractive as semiconducting materials in OSCs. The extended π-conjugation of the naphthalene units in this compound suggests that its derivatives could exhibit favorable light-harvesting properties.

Computational studies, such as those employing density functional theory (DFT), are also an emerging frontier. These theoretical investigations can predict the electronic structure, stability, and potential for self-assembly of materials derived from this building block, guiding synthetic efforts and accelerating the discovery of new functional materials.

Persistent Challenges and Future Perspectives in the Design and Engineering of Advanced Organic Materials

Despite the significant potential, the design and engineering of advanced organic materials based on large, complex building blocks like this compound face several persistent challenges.

A primary hurdle is the multi-step and often low-yield synthesis of the monomer itself. The efficient and scalable production of such intricate molecules is crucial for their widespread application. Furthermore, the functionalization of these large PAHs can be synthetically demanding, limiting the ability to fine-tune their properties.

Solubility is another major challenge. Large, planar aromatic molecules tend to have poor solubility in common organic solvents, which complicates their processing and characterization. The introduction of solubilizing groups is a common strategy, but this can also alter the desired electronic properties and packing behavior of the final material.

Looking forward, the future of materials based on this compound and related structures will likely focus on overcoming these synthetic and processing challenges. The development of more efficient synthetic routes and a deeper understanding of the structure-property relationships will be key. As synthetic capabilities improve, we can expect to see a wider range of functional materials derived from this versatile building block, with applications spanning from electronics and energy to environmental remediation. The continued exploration of on-surface synthesis techniques and the integration of computational modeling will undoubtedly accelerate progress in this exciting field of materials science.

Q & A

Q. What are the standard synthetic protocols for preparing 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene?

The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions using brominated naphthalene precursors. A common method involves refluxing bromonaphthalene derivatives with a central benzene core in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene or DMF. Purification often requires column chromatography or recrystallization to achieve high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and symmetry (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (693.26 g/mol) .

- Melting Point Analysis : Observed range 250–265°C, consistent with related brominated aromatic systems .

Q. What safety precautions are necessary during handling?

The compound is classified as an irritant (H318) and requires PPE such as N95 masks, gloves, and eye protection. Work should be conducted in a fume hood due to potential dust generation .

Advanced Research Questions

Q. How can synthetic yields be optimized given reported discrepancies (e.g., 50–95%)?

Yield variations often stem from catalyst loading, solvent choice, and reaction time. For example:

- Catalyst Optimization : Increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improved yields from 58% to 95% in analogous bromophenylbenzene syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to toluene for sterically hindered substrates . Contradictions in literature data should be resolved by systematic parameter screening and kinetic studies.

Q. What strategies enable functionalization of this compound for materials science applications?

Post-synthetic modifications include:

- Cross-Coupling : Suzuki reactions to introduce aryl groups for organic electronics .

- Oxidation/Reduction : Conversion of bromine to hydroxyl or amine groups for coordination polymers .

- Coordination Chemistry : Use as a ligand for metal-organic frameworks (MOFs) by exploiting its tridentate symmetry .

Q. How can impurities (e.g., dehalogenation byproducts) be minimized during synthesis?

Impurities often arise from unintended C-Br bond cleavage. Mitigation strategies include:

- Low-Temperature Reactions : Reducing thermal degradation by maintaining reflux <120°C .

- Inert Atmosphere : Using argon to prevent oxidative side reactions .

- HPLC Monitoring : Reverse-phase HPLC with UV detection at 254 nm to track reaction progress .

Methodological Considerations

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 9:1) effectively separates unreacted bromonaphthalene precursors .

- Scale-Up Challenges : Solvent evaporation under reduced pressure is preferred for large batches to avoid decomposition .

- Stability Testing : Long-term storage under inert gas (N₂/Ar) prevents bromine loss and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.